![molecular formula C16H19F3N4OS B2516783 N-isopropyl-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1396854-03-7](/img/structure/B2516783.png)
N-isopropyl-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-aryl piperazine derivatives, as described in the first paper, involves a multi-step process starting with the cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate. This is followed by a series of reactions including treatment with isoamylnitrite and diiodomethane in the presence of copper iodide to produce 6-bromo-2-iodoquinazoline. The subsequent reaction with piperazine and (2-fluoropyridin-3-yl)boronic acid in the presence of a palladium catalyst yields 6-(2-fluoropyridin-3-yl)-2-(piperazin-1-yl)quinazoline. Finally, reaction with various substituted arylisocyanates and arylisothiocyanates leads to the formation of the title compounds, which are N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized N-aryl piperazine derivatives were confirmed using a combination of liquid chromatography-mass spectrometry (LC-MS), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), infrared spectroscopy (IR), and mass spectrometry. Elemental analysis was also performed to validate the composition of the compounds. These techniques ensure the precise identification of the molecular structure and the purity of the synthesized compounds .
Chemical Reactions Analysis
The synthesized compounds were evaluated for their antimicrobial activity, which is a key chemical reaction of interest. The compounds were tested against various bacterial species, including Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains of E. coli. Additionally, antifungal activity was assessed against two fungal strains. The results indicated that some of the synthesized N-aryl piperazine derivatives exhibit potential antimicrobial activity, which is significant for the development of new therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, are inferred from the antimicrobial activity assays. The compounds that showed potential antimicrobial activity suggest a certain level of bioavailability and stability under biological conditions. However, the specific physical and chemical properties such as melting points, boiling points, and partition coefficients were not detailed in the provided data .
Enantioselective Catalysis Case Study
A related study on piperazine derivatives, as mentioned in the second paper, focuses on the use of l-piperazine-2-carboxylic acid derived N-formamides as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The study highlights the importance of the arene sulfonyl group for achieving high enantioselectivity. The catalysts demonstrated high yields and enantioselectivities for a broad range of substrates, showcasing the versatility and potential application of piperazine derivatives in asymmetric synthesis .
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. If it were intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the potential mechanism of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-propan-2-yl-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4OS/c1-10(2)20-14(24)22-6-8-23(9-7-22)15-21-13-11(16(17,18)19)4-3-5-12(13)25-15/h3-5,10H,6-9H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGXMLUWGJBPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.